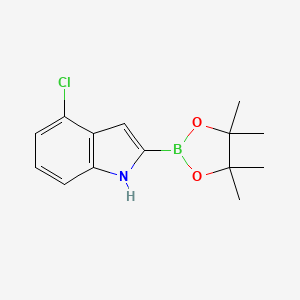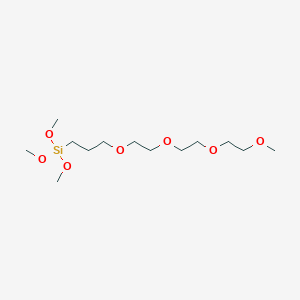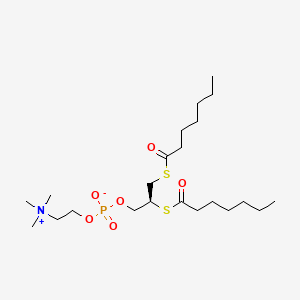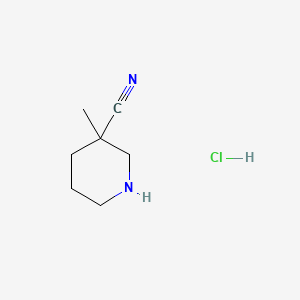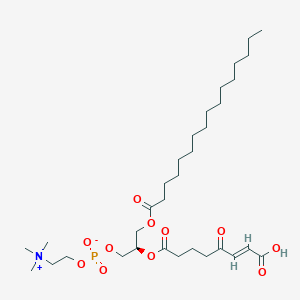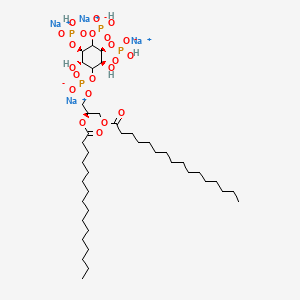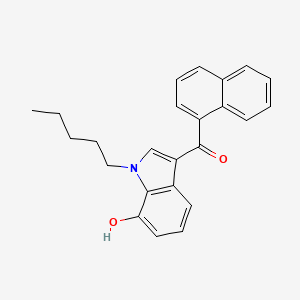
JWH 018 7-hydroxyindole metabolite
Descripción general
Descripción
JWH 018 7-hydroxyindole metabolite is a minor monohydroxylated urinary metabolite of JWH 018 . JWH 018 is a derivative of WIN 55,212-2, which is a mildly selective agonist of the peripheral cannabinoid (CB2) receptor . This metabolite is intended for research and forensic applications .
Synthesis Analysis
The synthesis of JWH 018 7-hydroxyindole metabolite involves complex chemical reactions. The best extraction conditions resulted in 2 mL of ethyl acetate as the extracting solvent at pH 9 with an analyte concentration of 100 μg/mL . This was applied for the extraction of the metabolites from human liver microsomes .Molecular Structure Analysis
The molecular formula of JWH 018 7-hydroxyindole metabolite is C24H23NO2 . Its formal name is (7-hydroxy-1-pentyl-1H-indol-3-yl)-1-naphthalenyl-methanone . The molecular weight is 357.4 g/mol . The SMILES representation is O=C(C1=CN(CCCCC)C2=C1C=CC=C2O)C3=C4C(C=CC=C4)=CC=C3 .Chemical Reactions Analysis
The metabolism of JWH 018 7-hydroxyindole metabolite is yet to be fully elucidated and multiple metabolites exist . It is known that JWH 018 7-hydroxyindole metabolite is a minor monohydroxylated urinary metabolite of JWH 018 .Physical And Chemical Properties Analysis
JWH 018 7-hydroxyindole metabolite is a crystalline solid . It is soluble in organic solvents such as DMF, DMSO, and ethanol . Its λmax values are 218 and 339 nm .Aplicaciones Científicas De Investigación
Development of Analytical Methods for Metabolite Detection : Kusano et al. (2016) developed a method using gas chromatography-electron ionization-tandem mass spectrometry (GC-EI-MS/MS) to differentiate the positional isomers of JWH-018 hydroxyindole metabolites. This method is significant for accurately identifying the specific metabolites in biological samples (Kusano et al., 2016).
Identification of Metabolites in Human Urine : Chimalakonda et al. (2011) and Jang et al. (2013) identified omega and omega-1 hydroxyl metabolites of JWH-018 in human urine, which are important for detecting the use of synthetic cannabinoids. This research is crucial for drug testing and forensic analysis (Chimalakonda et al., 2011); (Jang et al., 2013).
Pharmacokinetic Properties : A study by Toennes et al. (2017) focused on the pharmacokinetic properties of JWH-018 and its metabolites, providing insights into the drug's behavior in the human body, which is essential for understanding its effects and potential risks (Toennes et al., 2017).
Activity at Cannabinoid Receptors : Seely et al. (2012) investigated a major metabolite of JWH-018, finding that it acts as a neutral antagonist at cannabinoid type 1 receptors (CB1Rs). This research contributes to the understanding of how JWH-018 metabolites interact with the body's cannabinoid system (Seely et al., 2012).
Comparative Metabolite Analysis : Several studies have compared JWH-018 metabolites with those of other synthetic cannabinoids, such as JWH-073 and AM-2201, aiding in distinguishing between different synthetic cannabinoid uses (Hutter et al., 2013); (Jang et al., 2014).
Safety And Hazards
Direcciones Futuras
The future directions for research on JWH 018 7-hydroxyindole metabolite could involve further elucidation of its metabolism and the identification of its multiple metabolites . Additionally, more studies examining the pharmacological and toxicological properties of synthetic cannabinoids present in K2 products should consider potential actions of these drugs at both CB1 and CB2 receptors .
Propiedades
IUPAC Name |
(7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-2-3-6-15-25-16-21(19-12-8-14-22(26)23(19)25)24(27)20-13-7-10-17-9-4-5-11-18(17)20/h4-5,7-14,16,26H,2-3,6,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAPOWHHSCCXIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=C1C(=CC=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017771 | |
| Record name | JWH-018 7-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 018 7-hydroxyindole metabolite | |
CAS RN |
1307803-45-7 | |
| Record name | JWH-018 7-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



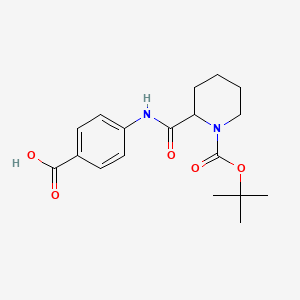
![6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one](/img/structure/B593983.png)
